![molecular formula C23H17FN2O4 B251789 N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)
N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FN-1501 belongs to the class of benzofuran carboxamides and has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of FN-1501 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and fibrosis.
Biochemical and Physiological Effects
FN-1501 has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and attenuate fibrosis in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FN-1501 is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of FN-1501 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FN-1501. One potential direction is to investigate its therapeutic potential in various disease models, such as cancer, inflammatory bowel disease, and liver fibrosis. Another direction is to optimize the synthesis method to improve the yield and solubility of FN-1501. Additionally, further studies are needed to elucidate the exact mechanism of action of FN-1501 and to identify potential drug targets for its therapeutic effects.
Conclusion
In conclusion, FN-1501 is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been studied extensively for its various biochemical and physiological effects and has shown promise in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
FN-1501 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylboronic acid with 4-fluorobenzoyl chloride in the presence of a palladium catalyst to form 4-fluorobenzoyl-2-methoxyphenylboronic acid. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid in the presence of an activating agent to form FN-1501.
Wissenschaftliche Forschungsanwendungen
FN-1501 has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C23H17FN2O4 |
---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17FN2O4/c1-29-20-13-17(25-22(27)14-6-8-16(24)9-7-14)10-11-18(20)26-23(28)21-12-15-4-2-3-5-19(15)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NVEYUFXDLVQFBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.